molecular formula C12H24OSi B8524077 2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene

2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene

Cat. No.: B8524077
M. Wt: 212.40 g/mol
InChI Key: KZPAGNULEWGMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene: is an organosilicon compound characterized by the presence of a tert-butyl group, dimethylsilyl group, and a 4-methylpenta-1,3-dien-2-yloxy moiety. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyldimethyl(4-methylpenta-1,3-dien-2-yloxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with 4-methylpenta-1,3-dien-2-ol in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like methylene chloride at low temperatures to ensure high yield and selectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reactors and optimized reaction conditions to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups during multi-step synthesis .

Biology and Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of biologically active molecules. Its unique structure allows for the creation of novel compounds with potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of advanced materials and as an intermediate in the synthesis of various organosilicon compounds .

Mechanism of Action

The mechanism by which tert-butyldimethyl(4-methylpenta-1,3-dien-2-yloxy)silane exerts its effects involves the formation of stable silyl ethers. The tert-butyldimethylsilyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. This stability is crucial in multi-step organic synthesis, allowing for selective reactions at other functional groups .

Comparison with Similar Compounds

Uniqueness: 2-[(tert-butyldimethylsilyl)oxy]-4-methyl-1,3-pentadiene stands out due to its specific dienyl structure, which imparts unique reactivity and stability compared to other similar compounds. This makes it particularly useful in selective protection strategies in organic synthesis .

Properties

Molecular Formula

C12H24OSi

Molecular Weight

212.40 g/mol

IUPAC Name

tert-butyl-dimethyl-(4-methylpenta-1,3-dien-2-yloxy)silane

InChI

InChI=1S/C12H24OSi/c1-10(2)9-11(3)13-14(7,8)12(4,5)6/h9H,3H2,1-2,4-8H3

InChI Key

KZPAGNULEWGMPI-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=C)O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

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